Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) hydrogen phosphate

Übersicht

Beschreibung

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) hydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C24H9F42O4P and its molecular weight is 1190.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

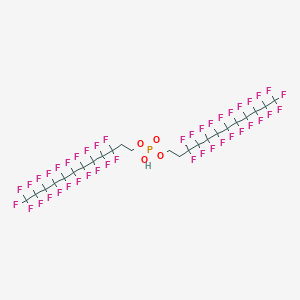

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) hydrogen phosphate is a highly fluorinated compound known for its unique chemical properties and potential applications in various fields including biochemistry and materials science. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a long fluorinated alkyl chain and a phosphate group. Its molecular formula is with a molecular weight of approximately 1290.25 g/mol . The presence of multiple fluorine atoms imparts unique amphiphilic properties that can influence its biological interactions.

Research indicates that the biological activity of this compound may be linked to its ability to interact with cellular membranes due to its amphiphilic nature. The fluorinated chains can alter membrane fluidity and permeability which may affect cellular processes such as signaling and transport mechanisms.

- Cell Membrane Interaction : The hydrophobic portions of the compound can integrate into lipid bilayers leading to altered membrane dynamics.

- Enzyme Interaction : Preliminary studies suggest that fluorinated compounds can modulate enzyme activity by altering the local environment around active sites.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of bis(3,3,...). These studies often focus on:

- Cytotoxicity : Evaluating the compound's effects on various cell lines to determine lethal concentrations.

- Genotoxicity : Assessing potential DNA damage through assays such as the comet assay or micronucleus test.

Table 1: Summary of Toxicological Findings

Case Study 1: Aquatic Toxicity

A study investigated the impact of bis(3,3,... ) on aquatic organisms. Results indicated that exposure led to significant behavioral changes and mortality in fish species at concentrations above 1 mg/L. This suggests potential ecological risks associated with environmental contamination by this compound.

Case Study 2: Human Cell Lines

In vitro studies using human epithelial cell lines demonstrated that exposure to bis(3,3,... ) resulted in increased oxidative stress markers and apoptosis at elevated concentrations. This highlights the need for careful handling and regulatory assessment of this compound in industrial applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C20H9F34O4P

- Molecular Weight : 990.2 g/mol

- CAS Number : 678-41-1

The compound is characterized by a long carbon chain with multiple fluorine atoms attached. This structure contributes to its hydrophobic and oleophobic properties.

Surface Modification

One of the primary applications of bis(3,3,...henicosafluorododecyl) hydrogen phosphate is in surface modification. Its fluorinated nature allows it to impart hydrophobic properties to surfaces. This is particularly useful in:

- Coatings : Used to create water-repellent coatings for various substrates including textiles and metals.

- Microfluidics : Enhances the performance of microfluidic devices by reducing surface energy and preventing droplet adhesion.

Emulsifiers and Surfactants

Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), this compound serves as an effective emulsifier in formulations such as:

- Cosmetics : Used in creams and lotions to stabilize emulsions.

- Pharmaceuticals : Acts as a surfactant in drug formulations to improve solubility and bioavailability.

Environmental Applications

Fluorinated compounds like bis(3,3,...henicosafluorododecyl) hydrogen phosphate are studied for their role in environmental science:

- Pollution Control : Investigated for use in remediation techniques for hydrophobic pollutants.

- Biodegradability Studies : Research into the environmental impact of fluorinated compounds and their degradation pathways.

Analytical Chemistry

In analytical chemistry:

- Chromatography : Utilized as a stationary phase in chromatographic techniques due to its unique interaction with analytes.

- Spectroscopy : Employed as a reagent or derivatizing agent to enhance detection sensitivity.

Case Study 1: Surface Treatment of Fabrics

A study published in the Journal of Applied Polymer Science demonstrated the effectiveness of bis(3,...henicosafluorododecyl) hydrogen phosphate in treating fabrics to achieve water repellency. The treated fabrics exhibited a significant increase in contact angle measurements compared to untreated samples.

Case Study 2: Emulsion Stability in Cosmetics

Research conducted by Cosmetic Science & Technology evaluated the stability of emulsions formulated with bis(3,...henicosafluorododecyl) hydrogen phosphate. Results indicated improved stability and texture compared to conventional emulsifiers.

Analyse Chemischer Reaktionen

Environmental Degradation and Byproducts

This compound degrades in the environment via hydrolysis and oxidation , releasing persistent perfluorinated carboxylic acids (PFCAs), including perfluorononanoic acid (PFNA) . Degradation pathways include:

-

Hydrolysis :

-

Thermal Decomposition :

At elevated temperatures (>200°C), decomposition yields hydrogen fluoride (HF) , phosphorus oxides , and perfluorinated fragments .

| Degradation Pathway | Byproducts | Environmental Impact |

|---|---|---|

| Hydrolysis | PFNA, phosphate ions, HF | Bioaccumulation in aquatic systems |

| Thermal Decomposition | HF, P2O5, fluorinated alkanes | Air and soil contamination |

Reactivity in Biochemical Systems

The compound’s phosphate group enables interactions with enzymes and metal ions . For example:

-

Inhibition of Phosphatases : Competes with natural substrates for binding to Mg²⁺-dependent enzymes (e.g., alkaline phosphatase), disrupting phosphorylation pathways .

-

Coordination with Mg²⁺ : The phosphate group acts as a ligand, forming stable complexes with Mg²⁺ in aqueous solutions .

| Biochemical Interaction | Mechanism | Observed Effect |

|---|---|---|

| Enzyme inhibition | Competitive binding to active sites | Reduced catalytic activity |

| Metal coordination | Formation of Mg²⁺-phosphate complexes | Altered enzyme kinetics |

Industrial and Regulatory Considerations

-

Applications : Used historically as a surfactant and flame retardant in coatings and polymers .

-

Regulatory Status : Listed under restricted substances due to persistence and toxicity .

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 1190.23 g/mol | |

| Purity | ≥98% | |

| Storage Conditions | -20°C (solid, inert atmosphere) |

Key Findings and Implications

Eigenschaften

IUPAC Name |

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H9F42O4P/c25-5(26,7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)21(57,58)23(61,62)63)1-3-69-71(67,68)70-4-2-6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(55,56)22(59,60)24(64,65)66/h1-4H2,(H,67,68) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHENBBPEACDTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(O)P(OH)(OCH2CH2C10F21)2, C24H9F42O4P | |

| Record name | 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-, 1,1'-(hydrogen phosphate) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172360 | |

| Record name | 10:2 Fluorotelomer phosphate diester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895-26-7 | |

| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl) hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1895-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-1-dodecanol) hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10:2 Fluorotelomer phosphate diester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl] hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-HENEICOSAFLUORO-1-DODECANOL) HYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3UL66CAUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.